Cas no 1261747-16-3 (3-(Difluoromethoxy)-5-hydroxytoluene)

3-(Difluoromethoxy)-5-hydroxytoluene 化学的及び物理的性質
名前と識別子
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- 3-(Difluoromethoxy)-5-hydroxytoluene
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- インチ: 1S/C8H8F2O2/c1-5-2-6(11)4-7(3-5)12-8(9)10/h2-4,8,11H,1H3
- InChIKey: QLWGNAVIZRVSGN-UHFFFAOYSA-N
- SMILES: FC(OC1=CC(=CC(C)=C1)O)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 141
- XLogP3: 2.9
- トポロジー分子極性表面積: 29.5
3-(Difluoromethoxy)-5-hydroxytoluene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013000887-1g |
3-(Difluoromethoxy)-5-hydroxytoluene |
1261747-16-3 | 97% | 1g |
1,534.70 USD | 2021-07-04 |
3-(Difluoromethoxy)-5-hydroxytoluene 関連文献
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2. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
3-(Difluoromethoxy)-5-hydroxytolueneに関する追加情報
Introduction to 3-(Difluoromethoxy)-5-hydroxytoluene (CAS No. 1261747-16-3)
3-(Difluoromethoxy)-5-hydroxytoluene (CAS No. 1261747-16-3) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound, characterized by its difluoromethoxy and hydroxy functional groups, exhibits a range of interesting properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.
The molecular structure of 3-(Difluoromethoxy)-5-hydroxytoluene consists of a benzene ring substituted with a difluoromethoxy group at the 3-position and a hydroxy group at the 5-position. The presence of these functional groups imparts distinct chemical and physical properties to the molecule, making it an intriguing subject for both academic and industrial research.
In recent years, there has been a growing interest in the synthesis and characterization of compounds containing difluoromethoxy groups. These groups are known to enhance the lipophilicity and metabolic stability of molecules, which are crucial factors in drug design. The hydroxy group, on the other hand, can participate in hydrogen bonding and other intermolecular interactions, contributing to the compound's biological activity.
The synthesis of 3-(Difluoromethoxy)-5-hydroxytoluene typically involves several steps, including the introduction of the difluoromethoxy group via nucleophilic substitution or electrophilic fluorination reactions. The hydroxylation step can be achieved through various methods, such as metal-catalyzed oxidation or enzymatic processes. Recent advancements in green chemistry have also led to more environmentally friendly and efficient synthetic routes for this compound.
In terms of its biological activity, 3-(Difluoromethoxy)-5-hydroxytoluene has shown promise in several areas. Studies have demonstrated its potential as an antioxidant and anti-inflammatory agent. The compound's ability to scavenge free radicals and inhibit pro-inflammatory cytokines makes it a potential candidate for treating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
Moreover, preliminary research suggests that 3-(Difluoromethoxy)-5-hydroxytoluene may have antitumor properties. In vitro studies have shown that it can induce apoptosis in cancer cells by disrupting key signaling pathways involved in cell proliferation and survival. These findings highlight the compound's potential as a lead molecule for developing new anticancer drugs.
The pharmacokinetic profile of 3-(Difluoromethoxy)-5-hydroxytoluene is another important aspect that has been investigated. Studies have shown that the compound exhibits good oral bioavailability and a favorable distribution pattern, which are essential for its therapeutic efficacy. Additionally, its metabolic stability has been evaluated using various in vitro models, demonstrating its potential for sustained therapeutic effects.
In conclusion, 3-(Difluoromethoxy)-5-hydroxytoluene (CAS No. 1261747-16-3) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further investigation and development. As research in this area continues to advance, it is likely that new insights into the properties and applications of this compound will emerge, paving the way for innovative therapeutic solutions.
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